5-Chloro-3-fluoro-2-formylphenylboronic acid
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Overview
Description
5-Chloro-3-fluoro-2-formylphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various synthetic applications, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-formylphenylboronic acid typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
5-Chloro-3-fluoro-2-formylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-formylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a new palladium-aryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Lacks the chloro and formyl groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of chloro and fluoro substituents, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Similar to 5-Chloro-3-fluoro-2-formylphenylboronic acid but lacks the chloro and formyl groups.
Uniqueness
This compound is unique due to the presence of multiple functional groups (chloro, fluoro, and formyl) on the phenyl ring, which enhances its reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
(5-chloro-3-fluoro-2-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEWECUDPROKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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